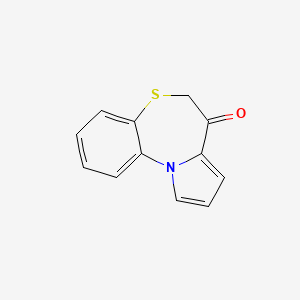

Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one

Description

Structure

3D Structure

Properties

CAS No. |

80008-53-3 |

|---|---|

Molecular Formula |

C12H9NOS |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

pyrrolo[2,1-d][1,5]benzothiazepin-7-one |

InChI |

InChI=1S/C12H9NOS/c14-11-8-15-12-6-2-1-4-10(12)13-7-3-5-9(11)13/h1-7H,8H2 |

InChI Key |

WRMQVQBFXFIZIY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=CC=CN2C3=CC=CC=C3S1 |

Other CAS No. |

80008-53-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-10b-aza-benzo[e]azulen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzothiazepine with a suitable nitrogen-containing reagent can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 6-Thia-10b-aza-benzo[e]azulen-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Thia-10b-aza-benzo[e]azulen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Pyrrolo[2,1-d][1,5]benzothiazepin-7(6H)-one and its derivatives have a variety of applications, primarily in the pharmaceutical field, particularly as antipsychotic agents and inhibitors of HIV-1 .

Pharmaceutical Applications

- Atypical Antipsychotics Derivatives of pyrrolo[2,1-b]benzothiazepines have atypical antipsychotic activity and a favorable pharmacokinetic profile . These compounds are useful in treating psychotic disorders while reducing the severe side effects associated with older antipsychotics .

- Treatment of Psychotic Disorders These compounds can be used to treat schizophrenia, paranoid states, manic-depressive states, affective sphere disorders, social and personality regression, and hallucinations . They are also potentially useful for appetite disorders like anorexia, anxiety in the elderly, and extrapyramidal disorders .

- HIV-1 Inhibition Pyrrolobenzothiadiazepines have been synthesized and tested as inhibitors of human immunodeficiency virus type 1 (HIV-1) . While not highly potent, N6-substituted pyrrolo[2,1-d][1,2,5]benzothiazepin-7(6H)-one 5,5-dioxides have shown some activity, with chlorine atoms and unsaturated alkyl chains enhancing their anti-HIV-1 activity .

Synthesis and Preparation

- From N-substituted 5-chloro-2-(1H-pyrrol-1-yl)benzene-sulphonamides Pyrrolobenzothiadiazepines can be synthesized from N-substituted 5-chloro-2-(1H-pyrrol-1-yl)benzene-sulphonamides by treatment with triphosgene .

- Dealkylation Process A main objective in developing these compounds is to create dealkylated analogs with favorable pharmacological activity and pharmacokinetic profiles. The process involves treating 4-alkyl-(homo)piperazin-1-yl-pyrrolo[2,1-b]benzothiazepines or related compounds with alkyl-chloroformiate to form an amide, followed by hydrolysis to release the nitrogen atom .

Specific Compounds and their characteristics

- (S)(+) 7-chloro-9-(4-methylpiperazin-l-yl)-9,10-dihydropyrrolo[2,l-b][l,3]benzothiazepine (ST1460) This compound has shown atypical antipsychotic properties comparable to clozapine and olanzapine, with lower risks of extrapyramidal and neuroendocrine effects .

- Preferred Substitutions At position 9, 1-piperazinyl, 1-homopiperazinyl, and 1-piperidinyl groups are preferred. The piperazin-1-yl group is particularly favored for R1, while hydrogen is preferred for R2 .

Dosage and Administration

Mechanism of Action

The mechanism of action of 6-Thia-10b-aza-benzo[e]azulen-4-one involves its interaction with specific molecular targetsThis protein is involved in the transport of cholesterol across mitochondrial membranes and plays a role in lipid metabolism . The compound binds to TSPO, modulating its activity and influencing various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-HIV Activity: Pyrrolobenzothiadiazepines vs. Pyrrolobenzoxazepinones

Pyrrolo[2,1-d][1,2,5]benzothiadiazepin-7(6H)-one 5,5-dioxides

- Activity : N6-substituted derivatives exhibit moderate anti-HIV-1 activity (low micromolar potency).

- Key Features : A chlorine atom and unsaturated alkyl chain at position 6 enhance activity .

Pyrrolo[2,1-d][1,5]benzoxazepin-7(6H)-one Derivatives

Table 1: Anti-HIV Activity Comparison

Calcium Channel Antagonism: Pyrrolobenzothiazepines vs. Pyrrolopyridothiazepines

Pyrrolo[2,1-d][1,5]benzothiazepine Derivatives

- Activity : Prototype compound 3 (7-acetoxy-6-(p-methoxyphenyl)) exhibited potent L-type calcium channel blockade (IC50 = 0.13 nM), exceeding verapamil and diltiazem .

- SAR : Acyloxy groups (e.g., acetoxy) at position 7 enhance PBR affinity and calcium antagonist activity .

Pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepine-3(2H)-one

Table 2: Calcium Channel Antagonist Potency

Anticancer Activity: Pyrrolo-carbazoles vs. Pyrrolobenzothiazepines

Pyrrolo-carbazoles (Indolo-Pyrrolobenzodiazepines)

- Activity: Compounds 32 and 33 (N1-N10-bridged derivatives) showed nanomolar inhibition against acute myeloid leukemia (IPC-81 cell line) .

- SAR : Bridged structures enhance kinase (Pim) inhibition and cellular uptake .

Pyrrolo[2,1-d][1,5]benzothiazepines

- Activity: Limited direct anticancer data, but PBR-mediated apoptosis pathways are hypothesized .

Structural and Functional Insights

- Core Modifications: Benzothiazepines (e.g., Pyrrolo[2,1-d][1,5]benzothiazepin-7(6H)-one): Sulfur atom enhances PBR binding and calcium channel interactions . Benzoxazepinones: Oxygen substitution improves metabolic stability and HIV protease affinity .

- Substituent Effects :

Biological Activity

Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one is a compound of interest due to its diverse biological activities, particularly in the field of pharmacology. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a complex heterocyclic structure that contributes to its biological activity. The compound is classified under benzothiazepines, which are known for their therapeutic potential.

Pharmacological Activities

1. Antipsychotic Activity:

Research indicates that derivatives of pyrrolo(2,1-d)(1,5)benzothiazepines exhibit atypical antipsychotic properties. For instance, a study highlighted the efficacy of certain derivatives in treating psychotic disorders while minimizing side effects associated with typical antipsychotics . The pharmacokinetic profiles of these compounds suggest a favorable absorption and metabolism rate, enhancing their therapeutic applicability.

2. Sedative Effects:

Another significant finding is the sedative action of specific derivatives in animal models. For example, 9-chloro-5(3-pyridyl)pyrrolo(2,1-d)(1,5)benzothiazepin-6,6-dioxide demonstrated superior sedative effects compared to diazepam in rat studies . This highlights the potential use of these compounds in managing anxiety and sleep disorders.

3. Antimicrobial Properties:

Recent evaluations have also pointed to antimicrobial activities in some pyrrolo(2,1-d)(1,5)benzothiazepine derivatives. Various synthesized compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with various neurotransmitter systems. For example:

- Dopamine Receptors: Atypical antipsychotics primarily act on dopamine D2 receptors and serotonin 5-HT2A receptors. Pyrrolo derivatives show a unique binding profile that may enhance their therapeutic index.

- GABAergic Activity: The sedative effects are likely mediated through GABA receptor modulation, similar to traditional benzodiazepines.

Q & A

Q. What are the established synthetic routes for Pyrrolo[2,1-d][1,5]benzothiazepin-7(6H)-one and its derivatives?

The compound is synthesized via cyclocondensation of 2-(1H-pyrrol-1-yl)benzenesulfonamide with triphosgene, yielding the tricyclic core. N-Ethylation of the parent compound using ethylating agents like ethyl iodide introduces alkyl substituents at position 6. Alternative routes involve trifosgene-mediated cyclization of N-ethyl sulfonamide precursors. Key steps include protecting the sulfonamide group during pyrrole formation (Clauson-Kaas method) to prevent side reactions .

Q. How is structural characterization of Pyrrolo[2,1-d][1,5]benzothiazepin-7(6H)-one derivatives performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) resolves substituent positions and stereochemistry. Mass spectrometry (ESI+) confirms molecular weights, as seen in derivatives with m/z 577 [M + H]+. High-resolution MS and X-ray crystallography (where applicable) validate complex spirocyclic analogs. For example, tert-butyl-protected intermediates are characterized by distinct H NMR shifts for methoxy groups (δ 3.73 ppm) and spirocyclic protons .

Q. What common derivatives are synthesized to modulate biological activity?

- 6-Alkyl derivatives : N-Ethylation enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- 7-Acyloxy derivatives : Acetylation at position 7 increases metabolic stability while retaining receptor affinity .

- Spirocyclic analogs : Incorporation of cyclohexane or pyrazino-pyrrolo moieties (e.g., COMPOUND 38) optimizes binding to peripheral benzodiazepine receptors .

Advanced Research Questions

Q. How are receptor binding assays designed to evaluate GABA/benzodiazepine receptor interactions?

Radioligand displacement assays using H-Flunitrazepam (central benzodiazepine receptors) and H-PK 11195 (peripheral receptors) quantify competitive inhibition. Test compounds are incubated with rat brain membranes, followed by filtration to separate bound/free ligands. Specific binding is calculated as total minus nonspecific (measured with excess unlabeled ligand). For example, 6-p-methoxyphenyl derivatives show IC values <10 µM for GABA-A receptors .

Q. What mechanisms underlie the pro-apoptotic activity of benzothiazepinone derivatives in cancer cells?

Derivatives like PBOX-15 upregulate death receptor DR5, sensitizing TRAIL-resistant cells to apoptosis. Experimental design involves:

Q. How are structure-activity relationship (SAR) studies conducted to optimize MCH-R1 antagonism?

Systematic substitution at the 2-position of the pyrrolo[3,4-b]pyridin-7(6H)-one core identifies key pharmacophores:

- Arylthio groups : 2-[(4-Fluorophenyl)thio] enhances potency (IC <10 nM) via hydrophobic interactions.

- Metabolic stability : Microsomal assays (human liver microsomes) evaluate oxidative degradation.

- CYP/hERG off-target screening : High-throughput assays ensure minimal inhibition of cytochrome P450 isoforms and potassium channels .

Q. Which catalytic systems are optimal for synthesizing spirocyclic benzothiazepinone analogs?

- Palladium catalysis : Pd(OAc)/X-Phos enables Buchwald-Hartwig amination for aryl-amino substitutions (e.g., COMPOUND 38 synthesis) .

- Gold(I) catalysts : JohnPhosAu(CHCN)SbF facilitates intramolecular cyclization of Ugi adducts into benzo[b]pyrrolo[2,1-i][1,5]diazonin-7(6H)-ones .

Q. How are contradictory biological activity data resolved for substituent effects?

Case study: 7-Acyloxy derivatives show variable GABA receptor affinity due to steric hindrance. Resolution strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.